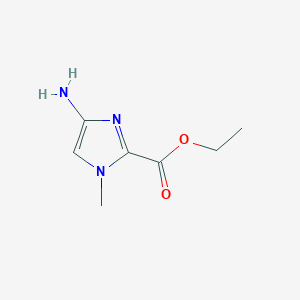
2-((4-Fluorophenyl)amino)isonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Fluorophenyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C12H8FN3 and a molecular weight of 213.21 . It is also known by the IUPAC name 2-(4-fluoroanilino)nicotinonitrile .
Synthesis Analysis
A new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a 'green protocol’ . The synthesis process was characterized based on its elemental, detailed spectral, and X-ray crystallographic analyses .Molecular Structure Analysis
The InChI code for 2-((4-Fluorophenyl)amino)isonicotinonitrile is 1S/C12H8FN3/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H,(H,15,16) . The compound’s structure has been studied using theoretical calculations, and the equilibrium geometry of α-aminonitrile has been obtained and analyzed using the DFT-B3LYP/6-311++G(d,p) method .Chemical Reactions Analysis
Indole derivatives, which include compounds like 2-((4-Fluorophenyl)amino)isonicotinonitrile, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-((4-Fluorophenyl)amino)isonicotinonitrile has been synthesized following a ‘green protocol’ and characterized through elemental, spectral, and X-ray crystallographic analyses. This process is crucial for understanding the compound’s structure and properties, which is fundamental in applications such as material science and pharmaceuticals .
Pharmacological Applications
Alpha-aminonitriles, including our compound of interest, have shown potential in pharmacology due to their anticancer, antibacterial, antiviral, and antifungal properties . These compounds can be pivotal in the development of new medications and treatments .
Asymmetric Synthesis of Amino Acids
The compound can be used in the asymmetric synthesis of α-amino acids via Strecker reactions. This application is significant in producing both natural and unnatural amino acids, which are building blocks of proteins and have various uses in research and drug development .
Masked Iminium Ion Equivalents
In organic chemistry, alpha-aminonitriles serve as masked iminium ion equivalents in cationic reactions. This utility is important for the synthesis of natural products and heterocycles, which are compounds with wide-ranging applications in chemistry and biology .
Nucleophilic Acyl Anion Equivalents
Alpha-aminonitriles undergo α-metallation to provide nucleophilic acyl anion equivalents. These are used in applications to asymmetric Umpolung reactions, a type of chemical reaction that is useful for constructing complex molecules .
Enantioselective Synthesis
The compound has been used in enantioselective synthesis processes, achieving high yields and enantioselectivities. This is particularly valuable in the pharmaceutical industry where the chirality of a molecule can affect its therapeutic effectiveness .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(4-fluoroanilino)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSOTBKPIKIBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=C2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640903 |
Source


|
| Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137225-11-7 |
Source


|
| Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)
